4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. Schiff bases are formed by the condensation reaction between an aldehyde and a primary or secondary amine. This particular compound is characterized by the presence of fluorine atoms and a hydrazinecarbonyl group, which contribute to its unique chemical behavior .
Preparation Methods
The synthesis of 4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazinecarbonyl group can participate in condensation reactions with aldehydes or ketones to form new Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function . The presence of fluorine atoms and the hydrazinecarbonyl group contribute to its binding affinity and specificity for these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can be compared with other similar compounds, such as:
- 4-fluoro-N-(3-{N’-[(E)-(2-fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- 4-Fluoro-N-(3-(hydrazinecarbonyl)phenyl)benzamide
These compounds share similar structural features, such as the presence of fluorine atoms and hydrazinecarbonyl groups. the specific substitution patterns and the nature of the substituents can influence their chemical behavior and applications.
Properties
Molecular Formula |
C21H15F2N3O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15F2N3O2/c22-17-8-4-14(5-9-17)13-24-26-21(28)16-2-1-3-19(12-16)25-20(27)15-6-10-18(23)11-7-15/h1-13H,(H,25,27)(H,26,28)/b24-13+ |
InChI Key |
MCQLWDDSWCPTCV-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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